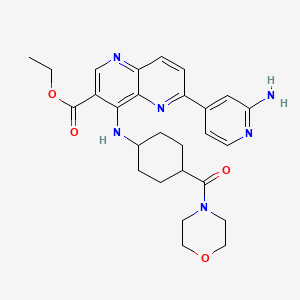
Dyrk1A-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dyrk1A-IN-2 is a selective inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This kinase is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. DYRK1A is particularly significant due to its association with Down syndrome and its potential role in neurodegenerative diseases and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dyrk1A-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and purification techniques. The process is scaled up from laboratory conditions to industrial scale, ensuring that the compound meets the required purity and quality standards .
Chemical Reactions Analysis
Types of Reactions
Dyrk1A-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to convert certain functional groups to more reactive forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of catalysts like palladium.
Major Products
The major products formed from these reactions depend on the specific functional groups present on this compound and the conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce new alkyl or aryl groups .
Scientific Research Applications
Dyrk1A-IN-2 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the function of DYRK1A and its role in various biochemical pathways.
Biology: Helps in understanding the role of DYRK1A in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in conditions like Down syndrome, Alzheimer’s disease, and certain cancers.
Industry: Used in the development of new drugs targeting DYRK1A and related kinases
Mechanism of Action
Dyrk1A-IN-2 exerts its effects by selectively inhibiting the activity of DYRK1A. This kinase phosphorylates its substrates on tyrosine, threonine, and serine residues, regulating various cellular processes. By inhibiting DYRK1A, this compound can modulate these processes, potentially leading to therapeutic effects in diseases where DYRK1A is dysregulated .
Comparison with Similar Compounds
Similar Compounds
Harmine: Another inhibitor of DYRK1A, but with higher potency for monoamine oxidase A.
AnnH75: A β-carboline inhibitor with high selectivity for DYRK1A and DYRK1B over related kinases.
AZD1080: A small molecule inhibitor with potential therapeutic applications.
Uniqueness
Dyrk1A-IN-2 is unique due to its high selectivity for DYRK1A, making it a valuable tool for studying the specific functions of this kinase without off-target effects. This selectivity also makes it a promising candidate for therapeutic development, as it can target DYRK1A-related pathways with minimal side effects .
Properties
Molecular Formula |
C27H32N6O4 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
ethyl 6-(2-aminopyridin-4-yl)-4-[[4-(morpholine-4-carbonyl)cyclohexyl]amino]-1,5-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C27H32N6O4/c1-2-37-27(35)20-16-30-22-8-7-21(18-9-10-29-23(28)15-18)32-25(22)24(20)31-19-5-3-17(4-6-19)26(34)33-11-13-36-14-12-33/h7-10,15-17,19H,2-6,11-14H2,1H3,(H2,28,29)(H,30,31) |
InChI Key |
ICDOUZVPXZYHJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)C(=O)N4CCOCC4)C5=CC(=NC=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















